molecular formula C17H12F2N2O2S B2691760 2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325988-71-4

2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2691760
CAS RN: 325988-71-4
M. Wt: 346.35
InChI Key: LTJMZOOBDXPSDX-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, also known as DMF-TB, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. This compound belongs to the class of thiazole-containing molecules, which have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Scientific Research Applications

Chemical Properties

This compound, also known as Benzamide, N-(4-methoxyphenyl)-2,6-difluoro-, has the molecular formula C14H11F2NO2 and a molecular weight of 263.2394 . It’s important to understand the chemical properties of a compound as it can influence its potential applications in various fields of research.

Use in Synthesis of Ligands

2,6-Difluoro-4-methoxyphenylboronic acid, a compound related to the one you’re interested in, has been used to prepare a ligand known as N4Py 2Ar2 . This ligand has been used to synthesize a Fe complex, which has been employed in aromatic C−F hydroxylation reactions . This suggests that your compound of interest could potentially be used in similar synthetic applications.

properties

IUPAC Name

2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2S/c1-23-11-7-5-10(6-8-11)14-9-24-17(20-14)21-16(22)15-12(18)3-2-4-13(15)19/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJMZOOBDXPSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

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